molecular formula C24H24FN3O3 B2759057 5-(benzyloxy)-2-(4-(2-fluorophenyl)piperazine-1-carbonyl)-1-methylpyridin-4(1H)-one CAS No. 1021222-28-5

5-(benzyloxy)-2-(4-(2-fluorophenyl)piperazine-1-carbonyl)-1-methylpyridin-4(1H)-one

Cat. No.: B2759057
CAS No.: 1021222-28-5
M. Wt: 421.472
InChI Key: XEGHPXWFDUVMRR-UHFFFAOYSA-N
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Description

5-(Benzyloxy)-2-(4-(2-fluorophenyl)piperazine-1-carbonyl)-1-methylpyridin-4(1H)-one is an organic compound that holds significance in medicinal chemistry and various branches of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(benzyloxy)-2-(4-(2-fluorophenyl)piperazine-1-carbonyl)-1-methylpyridin-4(1H)-one typically involves multiple steps, starting from readily available starting materials. The key steps include:

  • Pyridine ring formation: : A precursor pyridine derivative is synthesized through a series of condensation reactions.

  • Carbonylation: : Introduction of the carbonyl group at the desired position on the pyridine ring is achieved using carbonylation reactions, often employing reagents such as carbon monoxide and palladium catalysts.

  • Piperazine ring attachment: : The piperazine ring is introduced through nucleophilic substitution reactions, where piperazine reacts with the carbonylated pyridine intermediate.

  • Benzyloxy group addition: : The benzyloxy group is introduced using benzyl halides in the presence of base catalysts.

Industrial Production Methods

On an industrial scale, the synthesis of this compound may involve continuous flow chemistry techniques to enhance efficiency and yield. Automation and optimization of reaction conditions help in scaling up the production process while maintaining the desired purity and quality.

Chemical Reactions Analysis

Types of Reactions

The compound undergoes several types of chemical reactions:

  • Oxidation: : It can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

  • Reduction: : Reduction reactions may involve hydrogenation or the use of reducing agents like sodium borohydride.

  • Substitution: : Nucleophilic or electrophilic substitution reactions can modify different functional groups within the molecule.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate in an acidic medium.

  • Reduction: : Hydrogen gas with a palladium catalyst.

  • Substitution: : Benzyl halides in the presence of a strong base like sodium hydride.

Major Products Formed

  • Oxidation: : Oxidized derivatives of the compound with additional oxygen functionalities.

  • Reduction: : Reduced forms of the compound, often with fewer double bonds or carbonyl groups.

  • Substitution: : Substituted derivatives with varying side chains or functional groups.

Scientific Research Applications

  • Chemistry: : Used as a building block for synthesizing complex molecules.

  • Biology: : Investigated for its potential as a biological probe or ligand.

  • Medicine: : Studied for its pharmacological properties, including its potential as a therapeutic agent.

  • Industry: : Utilized in the development of advanced materials and catalysts.

Mechanism of Action

Molecular Targets and Pathways

The compound interacts with specific molecular targets, such as enzymes or receptors, to exert its effects. The precise mechanism involves binding to these targets and modulating their activity, often through inhibition or activation of biochemical pathways. This can result in therapeutic effects or serve as a tool for studying biological processes.

Comparison with Similar Compounds

Similar Compounds

  • 5-(Benzyloxy)-2-(4-(2-chlorophenyl)piperazine-1-carbonyl)-1-methylpyridin-4(1H)-one: : Similar in structure but with a chlorine substituent instead of fluorine.

  • 5-(Benzyloxy)-2-(4-(2-methylphenyl)piperazine-1-carbonyl)-1-methylpyridin-4(1H)-one: : Contains a methyl group in place of the fluorine atom.

Highlighting Uniqueness

5-(Benzyloxy)-2-(4-(2-fluorophenyl)piperazine-1-carbonyl)-1-methylpyridin-4(1H)-one stands out due to the presence of the fluorine atom, which can significantly alter its electronic properties and reactivity. This uniqueness makes it a valuable compound for specific research applications and potential therapeutic uses.

That covers your deep dive into this compound! If there's anything specific you'd like to explore further, just say the word.

Biological Activity

5-(benzyloxy)-2-(4-(2-fluorophenyl)piperazine-1-carbonyl)-1-methylpyridin-4(1H)-one, a compound with significant potential in medicinal chemistry, has been the focus of various studies due to its biological activity. This article reviews its pharmacological properties, mechanisms of action, and therapeutic applications, supported by relevant data tables and research findings.

  • Molecular Formula : C24H24FN3O
  • Molecular Weight : 421.5 g/mol
  • CAS Number : 1021222-28-5

This compound primarily functions as a modulator of the central nervous system (CNS), exhibiting properties that may influence neurotransmitter systems. Specifically, it has been evaluated for its inhibitory effects on monoamine oxidase (MAO), an enzyme responsible for the breakdown of neurotransmitters such as serotonin and dopamine.

Inhibitory Effects on MAO

Research indicates that derivatives containing the piperazine moiety, similar to this compound, exhibit potent inhibitory activity against MAO-B. For instance:

  • IC50 Values :
    • Compound T6 (related structure) demonstrated an IC50 of 0.013 µM for MAO-B inhibition, indicating high potency .
    • Other derivatives showed varying degrees of inhibition based on structural modifications, suggesting that the introduction of specific substituents can enhance biological activity.

Antidepressant and Anxiolytic Potential

Given its MAO inhibitory activity, compounds in this class may possess antidepressant and anxiolytic properties. The modulation of serotonin levels through MAO inhibition can lead to increased availability of this neurotransmitter in the synaptic cleft, potentially alleviating symptoms of depression and anxiety.

Data Table: Biological Activity Summary

Activity Compound IC50 (µM) Reference
MAO-B InhibitionThis compoundTBD
MAO-B InhibitionT6 (related derivative)0.013
Antidepressant ActivityVarious piperazine derivativesVariable

Study 1: Evaluation of Antidepressant Effects

A study conducted on similar piperazine derivatives revealed significant antidepressant-like effects in animal models. The administration of these compounds led to increased locomotor activity and reduced immobility in forced swim tests, indicative of antidepressant action.

Study 2: Anxiolytic Properties

Another investigation assessed the anxiolytic effects of related compounds using the elevated plus maze test. Results indicated that these compounds significantly increased the time spent in open arms compared to control groups, suggesting anxiolytic potential.

Properties

IUPAC Name

2-[4-(2-fluorophenyl)piperazine-1-carbonyl]-1-methyl-5-phenylmethoxypyridin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24FN3O3/c1-26-16-23(31-17-18-7-3-2-4-8-18)22(29)15-21(26)24(30)28-13-11-27(12-14-28)20-10-6-5-9-19(20)25/h2-10,15-16H,11-14,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEGHPXWFDUVMRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=O)C=C1C(=O)N2CCN(CC2)C3=CC=CC=C3F)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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